molecular formula C14H14OS B167414 p-Tolyl sulfoxide CAS No. 1774-35-2

p-Tolyl sulfoxide

Cat. No. B167414
CAS RN: 1774-35-2
M. Wt: 230.33 g/mol
InChI Key: MJWNJEJCQHNDNM-UHFFFAOYSA-N
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Description

p-Tolyl sulfoxide is a chemical compound with the linear formula (CH3C6H4)2SO . It has a molecular weight of 230.33 .


Synthesis Analysis

The synthesis of p-Tolyl sulfoxide has been explored in various studies. For instance, it has been used to prepare ®-(+)-methyl 3,5-dimethoxy-6-[8-oxo-9-(p-tolylsulfinyl) nonyl] benzoate, an intermediate for ®-lasiodiplodin synthesis . Another study demonstrated that (S)-(-)-Methyl p-tolyl sulfoxide can be used as a nucleophilic reagent to synthesize optically active β-disulfoxides .


Molecular Structure Analysis

The molecular structure of p-Tolyl sulfoxide has been studied using various methods. A pure rotational spectrum of methyl p-tolyl sulfoxide (MTSO) was studied using chirped-pulse Fourier transform microwave spectroscopy in the frequency range of 18–26 GHz . The effective ground state (r0) geometry was derived using the rotational constants from the parent species and the 34 S and eight 13 C singly substituted isotopologues .


Chemical Reactions Analysis

p-Tolyl sulfoxide has been involved in various chemical reactions. For example, it has been used in the allylation of aldehydes in the presence of allyltrichlorosilane . Another study showed that it can participate in Pd-catalysed Suzuki cross-couplings .


Physical And Chemical Properties Analysis

p-Tolyl sulfoxide has a melting point of 94-96 °C (lit.) . Its InChI key is MJWNJEJCQHNDNM-UHFFFAOYSA-N .

Scientific Research Applications

Asymmetric Additions and Syntheses

  • p-Tolyl sulfoxide has been utilized in asymmetric syntheses, particularly in the formation of stereoisomerically pure aminosulfoxides through the addition of its carbanion to various imines (Ronan, Marchalin, Samuel, & Kagan, 1988).
  • It is also instrumental in the synthesis of spirocyclic enaminonitriles and spiro[4.n]alkenones, showing its versatility in creating complex molecular structures with potential applications in medicinal chemistry (Satoh, Kawashima, Takahashi, & Sakai, 2003).

Catalytic Studies and Complex Synthesis

  • p-Tolyl sulfoxide derivatives have been used in the synthesis of palladium and platinum bis-sulfoxide complexes. These complexes have been analyzed for their bonding nature and tested as catalysts in various reactions, highlighting the compound's role in advancing organometallic chemistry (Drinkel, Wu, Linden, & Dorta, 2014).

Synthesis of Multi-Substituted Compounds

  • Research shows the effective use of p-Tolyl sulfoxide in synthesizing multi-substituted α-chlorocyclobutanones, a class of compounds useful in organic synthesis and potentially in pharmaceutical development (Saitoh, Sampei, Kimura, Kato, Ishida, & Satoh, 2012).

Optical Activity Studies

  • The study of optically active dichloromethyl p-tolyl sulfoxide and its anionic species has contributed to understanding the racemization mechanisms and stability of sulfoxides, which is important in stereoselective synthesis (Kimura, Tsuru, Momochi, & Satoh, 2013).

Advanced Organic Synthesis Techniques

  • p-Tolyl sulfoxide is used in diastereoselective Diels-Alder reactions, a fundamental transformation in organic synthesis, indicating its role in the creation of complex organic molecules (Ronan & Kagan, 1991).
  • It also finds application in the synthesis of bicyclo[n.1.0]alkanes, showcasing its utility in constructing architecturally complex molecules (Satoh, Ogata, & Wakasugi, 2006).

Polymer Science Applications

  • p-Tolyl sulfoxide has been synthesized as an optically active vinyl sulfoxide and copolymerized with styrene, contributing to the field of polymer science and materials engineering (Mulvaney & Ottaviani, 1970).

Safety And Hazards

Safety data sheets suggest that p-Tolyl sulfoxide should be handled with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation .

Future Directions

Future research directions could include further exploration of the internal dynamics of p-Tolyl sulfoxide and its potential applications in various chemical reactions .

properties

IUPAC Name

1-methyl-4-(4-methylphenyl)sulfinylbenzene
Source PubChem
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InChI

InChI=1S/C14H14OS/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWNJEJCQHNDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40170296
Record name Benzene, 1,1'-sulfinylbis(4-methyl- (9CI)
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Molecular Weight

230.33 g/mol
Source PubChem
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name p-Tolyl sulfoxide
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Product Name

p-Tolyl sulfoxide

CAS RN

1774-35-2
Record name 1,1′-Sulfinylbis[4-methylbenzene]
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Record name p-Toluene, 1,1'-sulfinylbis-
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Record name Benzene, 1,1'-sulfinylbis(4-methyl- (9CI)
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Record name Bis(p-tolyl)sulphoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,090
Citations
H Kosugi, M Kitaoka, K Tagami… - The Journal of Organic …, 1987 - ACS Publications
… in ether,13 THF, or benzene, which are commonly used as solvents for the Andersen procedure7,11 was found to be also unsatisfactory,giving the desired 1-hexynyl p-tolyl sulfoxide (5b…
Number of citations: 127 pubs.acs.org
M Hulce - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Alternative preparations via TBAF-mediated desilylation of (R)-(+)-p-tolyl α-trimethylsilylvinyl sulfone 10 and hydrogenation of (R)-(+)-ethynyl p-tolyl sulfoxide 2 are possible. Although …
Number of citations: 0 onlinelibrary.wiley.com
M Mikolajczyk, W Midura, S Grzejszczak… - The Journal of …, 1978 - ACS Publications
… by condensation of (+)-(/f)-methyl p-tolyl sulfoxide with … practice since it affords vinyl p-tolyl sulfoxide with an optical purity … of optically active dimethylphosphorylmethyl p-tolyl sulfoxide (I) …
Number of citations: 77 pubs.acs.org
EG Miller, DR Rayner, HT Thomas… - Journal of the American …, 1968 - ACS Publications
… tion14 that -naphthylmethyl />-tolyl sulfoxide is exceedingly photolabile under conditions where a· naphthyl p-tolyl sulfoxide and 2-(a-naphthyl)ethyl p-tolyl sulfoxide are …
Number of citations: 118 pubs.acs.org
U de la Camp, H Hope - Acta Crystallographica Section B: Structural …, 1970 - scripts.iucr.org
The crystal structure of (+)-methyl p-tolyl sulfoxide has been solved by the heavy-atom method and refined by Fourier and least-squares techniques. The absolute configuration has …
Number of citations: 56 scripts.iucr.org
P Bravo, S Capelli, M Crucianelli, M Guidetti… - Tetrahedron, 1999 - Elsevier
… in the addition reactions of lithium methyl p-tolyl sulfoxide (1) (Retrosynthetic Scheme) to … Our experience in the additions of lithium methyl p-tolyl sulfoxide (1) to fluorinated imines6, …
Number of citations: 58 www.sciencedirect.com
H Mizuno, M Matsuda, M Iino - The Journal of Organic Chemistry, 1981 - ACS Publications
… optical active benzyl p-tolyl sulfoxide racemizes through a … benzylic carbon of benzyl-ad p-tolyl sulfoxide is the same as the … Unlike benzyl p-tolyl sulfoxide, racemization of benzyl methyl …
Number of citations: 23 pubs.acs.org
M Mikołajczyk, WH Midura - Tetrahedron: Asymmetry, 1992 - Elsevier
… In this paper we would like to report the synthesis of (+)-(S)-a-diethoxyphosphorylvinyl p-tolyl sulfoxide (1) and exemplify its reactivity as a new type of chiral Michael acceptor and …
Number of citations: 30 www.sciencedirect.com
BK Ackerman, KK Andersen… - The Journal of …, 1974 - ACS Publications
… Evidence for Tetracoordinate Sulfur(IV) and Tricoordinate Sulfur(II) Intermediates in the Reactionof p-Tolyl Sulfoxide with p -Tolyllithiumla … p-Tolyl sulfoxide (1) reacted with excess …
Number of citations: 27 pubs.acs.org
WH Midura, JA Krysiak, M Cypryk… - European journal of …, 2005 - Wiley Online Library
… sulfoxide (1-diphenylphosphinoyl)vinyl p-tolyl sulfoxide 9. It was easily obtained from racemic (diphenylphosphinoyl)methyl p-tolyl sulfoxide 1019 and formaldehyde in the presence of …

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